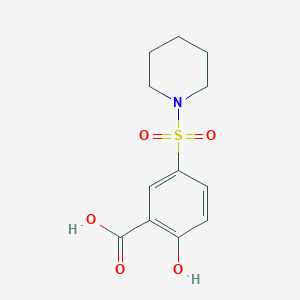
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is an organic compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol . This compound is characterized by the presence of a hydroxyl group, a piperidinylsulfonyl group, and a benzoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural features.
Preparation Methods
The synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid and piperidine.
Sulfonylation: The hydroxyl group of 2-hydroxybenzoic acid is sulfonylated using a sulfonyl chloride derivative in the presence of a base like pyridine or triethylamine.
Piperidinylation: The sulfonylated intermediate is then reacted with piperidine to introduce the piperidinylsulfonyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound with high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Chemical Reactions Analysis
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid undergoes various chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidinylsulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., sulfuric acid).
Scientific Research Applications
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid involves its interaction with molecular targets and pathways . The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, affecting their function. The piperidinylsulfonyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid can be compared with similar compounds such as :
2-Hydroxybenzoic acid: Lacks the piperidinylsulfonyl group, resulting in different chemical and biological properties.
5-(Piperidin-1-ylsulfonyl)benzoic acid:
2-Hydroxy-5-(morpholin-4-ylsulfonyl)benzoic acid: Contains a morpholinylsulfonyl group instead of a piperidinylsulfonyl group, leading to differences in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-hydroxy-5-piperidin-1-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-11-5-4-9(8-10(11)12(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPKNTKNJVPVPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
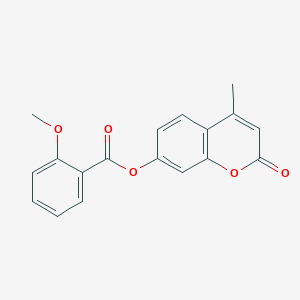
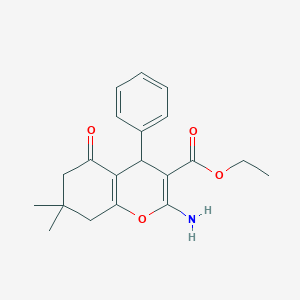
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B382028.png)
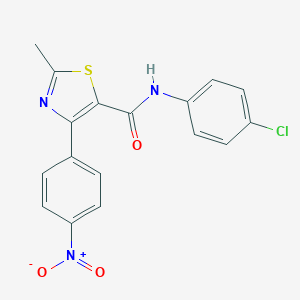
![2-[(Cyanomethyl)sulfanyl]-6-phenyl-4-(2-thienyl)nicotinonitrile](/img/structure/B382030.png)
![Ethyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B382033.png)
![7-methoxy-4-[2-(octadecyloxy)phenyl]-2(1H)-quinolinone](/img/structure/B382034.png)
![Ethyl 3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B382035.png)
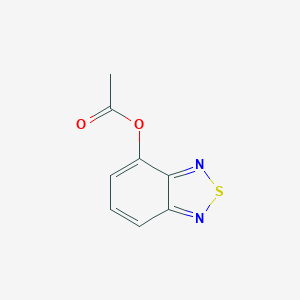

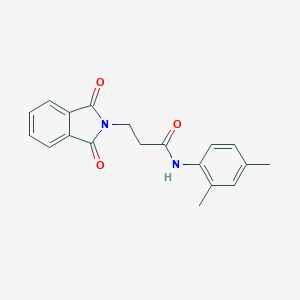
![5-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfonyl]-2-methoxyaniline](/img/structure/B382046.png)
![2-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B382047.png)

